1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide
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Overview
Description
1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of 1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. The synthetic routes typically involve the use of various reagents and catalysts under controlled reaction conditions. Industrial production methods may employ optimized processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a fluorescent probe for imaging applications. In medicine, it is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Additionally, it has industrial applications in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Compared to other benzothiazole derivatives, 1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide stands out due to its unique structural features and properties. Similar compounds include other benzothiazole derivatives with different substituents and functional groups. These compounds may share some common properties but also exhibit distinct characteristics that make them suitable for specific applications.
Properties
Molecular Formula |
C34H33IN2S2 |
---|---|
Molecular Weight |
660.7 g/mol |
IUPAC Name |
1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide |
InChI |
InChI=1S/C34H33N2S2.HI/c1-3-35-29-11-7-8-12-30(29)37-32(35)21-23-13-15-25-16-14-24(20-27(25)19-23)22-33-36(4-2)34-28-10-6-5-9-26(28)17-18-31(34)38-33;/h5-12,17-22,25H,3-4,13-16H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CORULFHIYAFOOB-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C3=CC4=C/C(=C/C5=[N+](C6=C(S5)C=CC7=CC=CC=C76)CC)/CCC4CC3.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC3=CC4=CC(=CC5=[N+](C6=C(S5)C=CC7=CC=CC=C76)CC)CCC4CC3.[I-] |
Origin of Product |
United States |
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